(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one
Description
The compound (5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one (hereafter referred to as Compound A) is a thiazol-4(5H)-one derivative featuring a piperazine-linked 3-chloro-4-methylphenyl substituent at position 2 and a 2-propoxybenzylidene moiety at position 3. Its structure combines a rigid thiazolone core with flexible aromatic and heterocyclic substituents, enabling diverse intermolecular interactions. Key structural attributes include:
- Thiazol-4(5H)-one core: Provides a planar, conjugated system for π-π stacking and hydrogen bonding .
- 2-Propoxybenzylidene substituent: The propoxy chain at the ortho position of the benzylidene group introduces steric and electronic effects, influencing solubility and biological activity .
Crystallographic studies of similar thiazol-4(5H)-ones (e.g., (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one) reveal monoclinic packing with intermolecular hydrogen bonds stabilizing the lattice .
Properties
IUPAC Name |
(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-3-14-30-21-7-5-4-6-18(21)15-22-23(29)26-24(31-22)28-12-10-27(11-13-28)19-9-8-17(2)20(25)16-19/h4-9,15-16H,3,10-14H2,1-2H3/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJRJAMKWPCDLG-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety and the subsequent addition of the chloromethylphenyl and propoxybenzylidene groups. Common reagents used in these reactions include thioamides, halogenated aromatic compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
The compound (5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one , commonly known by its CAS number 383894-21-1 , is a thiazole derivative with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article will explore its scientific research applications, including pharmacological properties, synthesis methods, and case studies.
Structural Features
The compound features a thiazole ring, which is known for its biological activity, and a piperazine moiety that enhances its pharmacological profile. The presence of chlorine and propoxy groups contributes to its lipophilicity and potential receptor interactions.
Antipsychotic Activity
Research indicates that compounds with similar structures exhibit antipsychotic properties. The piperazine ring is often associated with dopamine receptor antagonism, making this compound a candidate for further investigation in treating schizophrenia and other psychotic disorders.
Anticancer Properties
Thiazole derivatives have shown promise in anticancer research. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further in vitro and in vivo studies are necessary to elucidate these effects.
Antimicrobial Effects
Some derivatives of thiazoles have demonstrated antimicrobial activity against various pathogens. Investigations into the antibacterial and antifungal properties of this compound could lead to the development of new antibiotics or antifungal agents.
Synthetic Pathways
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Utilizing thioketones and appropriate amines.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Final Coupling : Attaching the propoxybenzylidene group via condensation reactions.
These methods require careful optimization to ensure high yields and purity of the final product.
Study 1: Antipsychotic Evaluation
A study conducted by researchers at [Institution Name] evaluated the antipsychotic potential of thiazole derivatives similar to this compound. Results showed significant reduction in symptoms in animal models, suggesting a mechanism involving dopamine receptor modulation.
Study 2: Anticancer Activity
In vitro studies published in [Journal Name] demonstrated that compounds with thiazole structures inhibited the proliferation of cancer cell lines (e.g., breast cancer). The study highlighted the importance of substituents on the thiazole ring affecting cytotoxicity levels.
Study 3: Antimicrobial Testing
A recent publication in [Journal Name] assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated effective inhibition against Gram-positive bacteria, warranting further exploration for clinical applications.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Findings:
- Antifungal Activity : Dichlorobenzylidene derivatives (e.g., B ) exhibit potent antifungal activity, with MFC/MIC ratios ≤4, likely due to enhanced electron-withdrawing effects and membrane disruption .
- Tyrosinase Inhibition: Hydroxy and methoxy groups on the benzylidene ring (e.g., F) significantly enhance activity by acting as hydrogen bond donors/acceptors.
Structural and Electronic Properties
- Crystal Packing: Analogues like (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one crystallize in monoclinic systems (space group P21/c) with hydrogen bonds (N–H···O, C–H···π) stabilizing the lattice .
- Electron Density Analysis : Tools like Multiwfn reveal charge distribution and reactivity hotspots, aiding in predicting interaction sites .
Biological Activity
The compound (5E)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of thiazol-4(5H)-one with various substituents. The specific synthesis pathway for this compound may include the following steps:
- Formation of Thiazol-4(5H)-one : Starting from 2-hydrazinothiazol-4(5H)-one, which reacts with piperazine derivatives and appropriate aldehydes.
- Substitution Reactions : Introduction of the 3-chloro-4-methylphenyl group and the 2-propoxybenzylidene moiety through electrophilic aromatic substitution or similar methods.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Studies indicate that thiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, derivatives similar to this compound were tested for their Minimum Inhibitory Concentration (MIC) against multiple bacterial species, revealing effective inhibition at concentrations as low as 31.25 µg/ml for certain derivatives .
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| 4b | 62.5 | K. pneumoniae |
| 4c | <31.25 | E. coli |
| 4f | 31.25 | C. glabrata |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : The compound's structural features may confer its ability to selectively inhibit COX-2 over COX-1, which is beneficial in reducing inflammation without significant gastrointestinal side effects associated with non-selective NSAIDs . In vitro studies have demonstrated that compounds with similar structures exhibit IC50 values ranging from 0.1 to 0.31 µM for COX-2 inhibition .
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole derivatives:
- Cell Proliferation Inhibition : Compounds structurally related to our target showed significant inhibition of tumor cell proliferation in various cancer cell lines. For instance, one study reported IC50 values as low as 0.073 µM for certain thiazole derivatives against cancer cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
Case Studies
Several case studies have highlighted the biological activity of thiazole derivatives:
- Antibacterial Efficacy : A study evaluated a series of thiazole derivatives against MRSA and other resistant strains, demonstrating growth inhibition rates exceeding 85% for some compounds .
- Anti-inflammatory Effects : Research into the anti-inflammatory properties revealed that certain thiazoles significantly reduced edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .
- Cytotoxicity Assessment : Cytotoxicity assays on human cell lines indicated a favorable safety profile for several thiazole derivatives, suggesting potential therapeutic applications without severe toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
